REACTION_CXSMILES
|
[C:1]1([C:7]2([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.II.C(O[I:19](C1C=CC=CC=1)OC(=O)C)(=O)C.[Al]>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[I:19][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[C:7]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]1 |f:5.6.7|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(CC1)C(=O)O
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.138 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at 60° C. for a further 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was partitioned between EtOAc and water
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted several times with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with a 10% aqueous solution of sodium metabisulfate (3×30 mL), 10% aqueous citric acid (2×30 mL), water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC=C1)C1(CC1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.11 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |